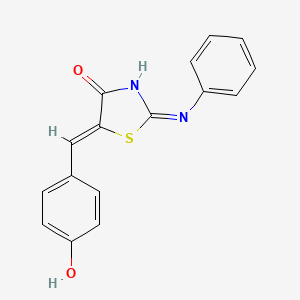![molecular formula C30H25ClN2O4 B12135188 2-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B12135188.png)
2-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-diméthoxyphényl)éthyl]-2-[5-(2-chlorophényl)furan-2-yl]quinoléine-4-carboxamide est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé présente un noyau quinoléine, connu pour ses diverses activités biologiques, et est substitué par des groupes furane, chlorophényle et diméthoxyphényle, renforçant sa réactivité chimique et son utilité potentielle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[2-(3,4-diméthoxyphényl)éthyl]-2-[5-(2-chlorophényl)furan-2-yl]quinoléine-4-carboxamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau quinoléine, suivie de l'introduction des groupes furane et chlorophényle par des réactions de substitution électrophile aromatique. L'étape finale implique le couplage de la diméthoxyphényléthylamine au carboxamide de quinoléine dans des conditions de formation de liaison amide.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et la mise en œuvre de principes de chimie verte pour réduire l'utilisation de réactifs et de solvants dangereux.
Analyse Des Réactions Chimiques
Types de réactions
N-[2-(3,4-diméthoxyphényl)éthyl]-2-[5-(2-chlorophényl)furan-2-yl]quinoléine-4-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle furane peut être oxydé pour former des furanones.
Réduction : Le noyau quinoléine peut être réduit pour former des dérivés tétrahydroquinoléine.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou l'hydrogène gazeux (H2) avec un catalyseur au palladium sont généralement utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Furanones et N-oxydes de quinoléine.
Réduction : Dérivés de la tétrahydroquinoléine.
Substitution : Divers dérivés de la quinoléine substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : En tant que sonde pour l'étude des processus biologiques impliquant des dérivés de la quinoléine.
Médecine : Applications thérapeutiques potentielles en raison de sa similitude structurale avec des composés de la quinoléine bioactifs connus.
Industrie : Utilisation dans le développement de nouveaux matériaux présentant des propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de N-[2-(3,4-diméthoxyphényl)éthyl]-2-[5-(2-chlorophényl)furan-2-yl]quinoléine-4-carboxamide implique probablement une interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, par le biais de son noyau quinoléine. Les groupes furane et chlorophényle peuvent améliorer l'affinité de liaison et la spécificité, tandis que le groupe diméthoxyphényle pourrait moduler les propriétés pharmacocinétiques du composé.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline compounds.
Industry: Use in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors, through its quinoline core. The furan and chlorophenyl groups may enhance binding affinity and specificity, while the dimethoxyphenyl group could modulate the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la quinoléine : Tels que la chloroquine et la quinine, connues pour leur activité antipaludique.
Dérivés du furane : Tels que les furanocoumarines, qui présentent diverses activités biologiques.
Composés chlorophénylés : Tels que la chlorpromazine, utilisée comme antipsychotique.
Unicité
N-[2-(3,4-diméthoxyphényl)éthyl]-2-[5-(2-chlorophényl)furan-2-yl]quinoléine-4-carboxamide est unique en raison de sa combinaison d'un noyau quinoléine avec des groupes furane, chlorophényle et diméthoxyphényle, ce qui peut conférer des propriétés chimiques et biologiques distinctes non trouvées dans d'autres composés.
Propriétés
Formule moléculaire |
C30H25ClN2O4 |
|---|---|
Poids moléculaire |
513.0 g/mol |
Nom IUPAC |
2-[5-(2-chlorophenyl)furan-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C30H25ClN2O4/c1-35-28-12-11-19(17-29(28)36-2)15-16-32-30(34)22-18-25(33-24-10-6-4-7-20(22)24)27-14-13-26(37-27)21-8-3-5-9-23(21)31/h3-14,17-18H,15-16H2,1-2H3,(H,32,34) |
Clé InChI |
WAUSXVSKWKLQIA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C5=CC=CC=C5Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Furan-2-yl)-4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B12135106.png)
![N-(4-ethoxyphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12135108.png)
![N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135110.png)
![1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12135119.png)
![4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methoxyphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12135122.png)

![3-[(3-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12135126.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide](/img/structure/B12135130.png)
![N-[4-(acetylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135147.png)
![14-phenyl-5-(3-pyridylmethylene)spiro[1,3-thiazolidine-4,6'-10aH-benzo[e]2-pyr azolino[1,5-c]1,3-oxazine]-2-one](/img/structure/B12135148.png)
![(5Z)-2-(3-chlorophenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12135153.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135162.png)
![N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135170.png)
